Product packaging for 2,4-Dichloro-6,8-difluoroquinoline(Cat. No.:CAS No. 1504724-89-3)

2,4-Dichloro-6,8-difluoroquinoline

Cat. No.: B2420425
CAS No.: 1504724-89-3
M. Wt: 234.03
InChI Key: PNBDSTJFDOBYCB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,8-difluoroquinoline is a multifunctional halogenated quinoline derivative designed for advanced chemical synthesis and drug discovery research. This compound features reactive chloro substituents at the 2 and 4 positions and fluorine atoms at the 6 and 8 positions of the quinoline core. The presence of halogens, particularly fluorine, is a critical strategy in medicinal chemistry to fine-tune the properties of lead compounds, often enhancing their lipophilicity, metabolic stability, and bioavailability . The two chlorine atoms are excellent leaving groups, making this compound a versatile scaffold for nucleophilic substitution reactions. Researchers can exploit these sites to introduce a wide variety of nitrogen, sulfur, and oxygen-based nucleophiles, such as amines, alkoxides, and thiols, to create a diverse array of 2,4-disubstituted quinoline libraries . This is highly valuable for generating novel compounds for structure-activity relationship (SAR) studies. Fluorinated quinolines are of significant interest in the development of new therapeutic agents. The specific pattern of fluorine substitution on this core structure is reminiscent of compounds investigated for their antibacterial properties, as the difluoro motif is a known feature in several classes of synthetic antibiotics . Furthermore, quinoline derivatives are extensively studied for other biological activities. Beyond pharmaceuticals, the quinoline structure is a foundational building block in materials science. Fluorinated quinoline derivatives have been incorporated into organic light-emitting diodes (OLEDs) and other electronic materials due to their favorable photophysical properties and electronic mobility . This product is provided for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H3Cl2F2N B2420425 2,4-Dichloro-6,8-difluoroquinoline CAS No. 1504724-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6,8-difluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl2F2N/c10-6-3-8(11)14-9-5(6)1-4(12)2-7(9)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDSTJFDOBYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CC(=N2)Cl)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dichloro 6,8 Difluoroquinoline and Analogous Systems

General Strategies for Quinoline (B57606) Scaffold Construction and Halogenation

The construction of the fundamental quinoline ring system is a well-established area of organic synthesis, with several named reactions providing access to a wide variety of substituted derivatives. These classical methods, which often involve the reaction of anilines with carbonyl compounds, serve as the foundation upon which more complex, functionalized quinolines are built.

Key classical synthetic routes to the quinoline scaffold include:

Skraup Synthesis: Involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent.

Doebner-von Miller Reaction: A variation that uses α,β-unsaturated carbonyl compounds. youtube.com

Combes Synthesis: Utilizes the condensation of anilines with 1,3-dicarbonyl compounds. youtube.com

Friedländer Synthesis: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. youtube.com This method is renowned for its efficiency and versatility in producing polysubstituted quinolines. youtube.comresearchgate.net

Once the quinoline core is formed, or during its formation, halogen atoms can be introduced. Halogenation is a chemical reaction that incorporates one or more halogens (fluorine, chlorine, bromine, or iodine) into a compound. wikipedia.orgkhanacademy.org The reactivity for this process follows the order: fluorine > chlorine > bromine > iodine. mt.com Conversely, the ease of removing the halogen from an organic compound follows the reverse trend. wikipedia.org Halogenation of aromatic compounds like quinoline typically proceeds via electrophilic substitution, which may require a catalyst to enhance the electrophilicity of the halogen. mt.com

Regioselective Synthesis of Dichlorinated and Difluorinated Quinoline Derivatives

Achieving the specific 2,4-dichloro-6,8-difluoro substitution pattern requires precise control over the regioselectivity of the halogenation reactions. This can be accomplished by using starting materials that already contain some of the required halogens or by employing directing groups and specific reaction conditions to guide the installation of the halogens onto the quinoline core.

A plausible general approach for synthesizing 6,8-difluoroquinoline (B127152) derivatives involves starting with a correspondingly substituted aniline. For instance, the synthesis of 1-aryl-6,8-difluoroquinolones has been achieved starting from 2,3,4,5-tetrafluorobenzoic acid. msu.edu This is treated with the anion of monoethyl malonate, followed by reaction with a substituted aniline (e.g., 2,4-difluoroaniline) to form an ethyl 3-anilino-2-(2,3,4,5-tetrafluorobenzoyl)acrylate intermediate. msu.edu A subsequent regiospecific cyclization using a base like sodium hydride yields the desired ethyl 1-aryl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate. msu.edu

Chlorine Atom Introduction Strategies

The introduction of chlorine atoms at the 2- and 4-positions of a quinoline ring is a common transformation, often achieved by treating the corresponding quinolin-2,4-diol (or its tautomeric form, a 4-hydroxy-2-quinolone) with a chlorinating agent. A widely used reagent for this purpose is phosphorus oxychloride (POCl₃).

For example, the synthesis of 4,7-dichloroquinoline (B193633) involves the conversion of a 7-chloro-4-hydroxyquinoline (B73993) intermediate into the dichloro derivative using phosphorus oxychloride. wikipedia.orgorgsyn.org This type of reaction is broadly applicable. A similar strategy could be envisioned for a 6,8-difluoro-2,4-quinolinediol precursor to yield 2,4-dichloro-6,8-difluoroquinoline. The synthesis of related dichlorinated heterocycles, such as 2,4-dichloroquinazoline, also employs phosphorus oxychloride to chlorinate the corresponding dione (B5365651) precursor. google.com

Table 1: Reagents for Chlorine Introduction

Reagent Substrate Type Typical Conditions
Phosphorus oxychloride (POCl₃) Hydroxyquinolines/Quinolones Heating, often neat or in a high-boiling solvent
Thionyl chloride (SOCl₂) Hydroxyquinolines/Quinolones Can be used as an alternative to POCl₃

Fluorine Atom Introduction Strategies

Introducing fluorine atoms onto the quinoline scaffold, particularly onto the carbocyclic ring (positions 5, 6, 7, and 8), can be more challenging and often involves either starting with a pre-fluorinated precursor or employing specialized fluorinating reagents.

As mentioned, a common strategy is to begin with a fluorinated aniline. For the synthesis of 6,8-difluoroquinolines, a 2,4-difluoroaniline (B146603) derivative would be a logical starting material for a Friedländer or related cyclization reaction.

Alternatively, direct fluorination methods or halogen exchange (Halex) reactions can be employed.

Direct Fluorination: Reagents like Selectfluor® (F-TEDA-BF₄) can be used for the electrophilic fluorination of electron-rich aromatic systems.

Halogen Exchange: A chloro or bromo substituent can be displaced by a fluoride (B91410) ion using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF), often in a polar aprotic solvent at high temperatures. A process for synthesizing 2,4-dichloro-5-fluoroacetophenone involves reacting 3,4-dichloronitrobenzene (B32671) with potassium fluoride. google.com

Photoredox catalysis has also emerged as a powerful tool for generating fluoroalkyl radicals from readily available sources like trifluoroacetic anhydride (B1165640) and chlorodifluoroacetic anhydride, enabling their incorporation into organic molecules. nih.gov

Table 2: Reagents for Fluorine Introduction

Reagent Method Typical Substrate
Potassium Fluoride (KF) Halogen Exchange Chloro- or Bromo-aromatics
Selectfluor® Electrophilic Fluorination Electron-rich aromatics/heterocycles

Advanced Synthetic Routes to this compound Precursors

The synthesis of the specific precursor, 6,8-difluoro-2,4-quinolinediol, is key to accessing the target molecule. A logical retrosynthetic analysis points to 2,4-difluoroaniline as a crucial starting material.

A potential synthetic route is outlined below:

Condensation: 2,4-difluoroaniline could be condensed with diethyl malonate under appropriate conditions (e.g., Gould-Jacobs reaction conditions) to form an anilinomethylenemalonate intermediate.

Thermal Cyclization: Heating this intermediate in a high-boiling solvent like diphenyl ether would induce cyclization to form ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

Hydrolysis and Decarboxylation: Saponification of the ester with a base (e.g., NaOH), followed by acidification and heating, would yield the desired 6,8-difluoro-4-hydroxyquinolin-2(1H)-one (a tautomer of 6,8-difluoro-2,4-quinolinediol).

Dichlorination: Treatment of this diol with excess phosphorus oxychloride would then furnish the final product, this compound.

The development of facile processes for related halogenated building blocks, such as the two-step synthesis of 2,4-dichloro-3-cyano-5-fluorobenzoic acid from 2,6-dichloro-3-fluorobenzonitrile, highlights the modular nature of these synthetic approaches. researchgate.net

Emerging Synthetic Approaches and Catalytic Methods

Modern organic synthesis is increasingly focused on developing more efficient, selective, and sustainable methods. In the context of halogenated quinolines, several emerging strategies are noteworthy.

Catalytic Halogenation: While classical halogenations often require stoichiometric reagents, catalytic methods are being developed. For example, Lewis acids like AlCl₃ or FeBr₃ can catalyze the electrophilic halogenation of aromatic rings. mt.com

C-H Activation/Functionalization: A major area of research involves the direct functionalization of C-H bonds. This avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical. While specific application to this compound is not documented, methods for the regioselective C-H halogenation of quinoline derivatives are known.

Photoredox Catalysis: As mentioned, photoredox catalysis offers novel pathways for introducing fluorinated groups. nih.gov This approach uses light to initiate radical reactions under mild conditions and could potentially be adapted for the direct functionalization of quinoline precursors.

Flow Chemistry: Continuous flow reactors offer significant advantages in safety, scalability, and control over reaction conditions, especially for highly exothermic or hazardous reactions like certain halogenations. mt.com The synthesis of trifluoromethylated N-fused heterocycles has been successfully demonstrated using a continuous flow approach to mitigate safety concerns. mt.com

These advanced methods hold the promise of providing more direct and efficient routes to complex molecules like this compound in the future.

Elucidation of Reactivity and Mechanistic Pathways of 2,4 Dichloro 6,8 Difluoroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions: Principles and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a cornerstone of functionalizing electron-deficient aromatic rings, and 2,4-dichloro-6,8-difluoroquinoline is a prime substrate for such transformations. The electron-withdrawing effects of the two chlorine atoms and two fluorine atoms, coupled with the inherent electron-deficient nature of the pyridine (B92270) ring within the quinoline (B57606) scaffold, render the molecule susceptible to attack by nucleophiles. The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Site-Selectivity and Regiochemical Outcomes

A critical aspect of SNAr reactions involving polyhalogenated substrates is regioselectivity—the preferential reaction at one position over others. In the case of this compound, the two chlorine atoms at the C2 and C4 positions are the most likely sites for nucleophilic attack. Generally, in 2,4-dichloropyrimidine (B19661) systems, SNAr reactions are often selective for the C4 position. wuxiapptec.com However, the regiochemical outcome is highly sensitive to the electronic and steric environment of the molecule. wuxiapptec.com

For instance, in the related 2,4-dichloroquinolines, substitution often occurs preferentially at the 4-position. nih.gov This preference can be attributed to the greater stabilization of the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to the ring nitrogen, allowing for effective delocalization of the negative charge. Conversely, attack at the C2 position places the negative charge ortho to the nitrogen.

In the specific case of this compound, computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the activation energies for nucleophilic attack at both the C2 and C4 positions, helping to predict the observed regioselectivity. researchgate.net Experimental evidence from similar systems, like polyfluorinated 2-chloroquinolines reacting with ammonia (B1221849), demonstrates that the reaction can lead to the substitution of the chlorine atom or a fluorine atom, depending on the specific fluorine substitution pattern. researchgate.net For 2-chloro-6,8-difluoroquinoline (B2498460), reaction with aqueous ammonia results in the formation of 2-amino-6,8-difluoroquinoline as the major product. researchgate.net

Influence of Nucleophile Structure and Solvent Environment

The nature of the nucleophile and the solvent environment play a pivotal role in dictating the course and rate of SNAr reactions. researchgate.netfrontiersin.org Stronger nucleophiles will generally react faster. For example, the reaction of 2,4-dichloropyrimidines with tertiary amine nucleophiles can exhibit excellent C2 selectivity, a reversal of the more commonly observed C4 selectivity with other amines. nih.gov This highlights the profound impact the nucleophile's structure can have on the regiochemical outcome.

The solvent's polarity and its ability to stabilize the charged Meisenheimer intermediate are also crucial. researchgate.net Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), are often employed for SNAr reactions as they can effectively solvate the cationic counter-ion without strongly solvating the nucleophile, thus enhancing its reactivity. In some cases, the use of ionic liquids as solvents can significantly influence the reaction rate and mechanism. researchgate.net The choice of solvent can even alter the regioselectivity; for instance, replacing liquid ammonia with aqueous ammonia in the reaction with 2-chloro-6,8-difluoroquinoline shifts the major product from the 8-amino derivative to the 2-amino derivative. researchgate.net

Kinetic and Thermodynamic Aspects of SNAr Pathways

The kinetics of SNAr reactions are influenced by the activation energy required to form the Meisenheimer intermediate. This energy barrier is, in turn, affected by the electronic properties of the substrate, the nucleophilicity of the attacking species, and the stability of the leaving group. chemrxiv.org Computational models, such as those based on electrostatic potential (ESP) and lowest unoccupied molecular orbital (LUMO) energy, have been developed to predict the rates and regioselectivity of SNAr reactions with good accuracy. chemrxiv.org These models can account for the electronic effects that stabilize the transition state. chemrxiv.org

Electrophilic and Radical Reaction Pathways

While the electron-deficient nature of this compound makes it highly susceptible to nucleophilic attack, electrophilic aromatic substitution on the quinoline ring is generally difficult. The electron-withdrawing halogen substituents further deactivate the ring towards electrophiles. However, under forcing conditions or with highly reactive electrophiles, reactions at the electron-richer benzene (B151609) ring of the quinoline system might be possible, although such reactions are not commonly reported for this specific compound.

Radical reactions on quinoline derivatives are less common but can be achieved under specific conditions, often involving radical initiators or photolysis. The functionalization of quinolines via radical pathways is an area of ongoing research, but specific studies on this compound are not prevalent in the literature.

Organometallic Reactions and Cross-Coupling Methodologies

The chlorine atoms on this compound serve as excellent handles for organometallic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these cross-coupling reactions is a key consideration. In many cases, the oxidative addition of a palladium(0) catalyst to the carbon-chlorine bond is the selectivity-determining step and often follows similar regioselectivities to traditional SNAr reactions. baranlab.org

For polyhalogenated heterocycles, the relative reactivity of the different carbon-halogen bonds can sometimes be predicted. Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl. However, the electronic environment of the specific C-Cl bonds in this compound will also play a significant role. It is plausible that one of the chlorine atoms could be selectively replaced under carefully controlled conditions, leaving the other for subsequent functionalization. Furthermore, iron(III) complexes have been synthesized using a derivative of 2,4-dichloro-6-((quinolin-8-ylimino)methyl)phenol, demonstrating the utility of this scaffold in coordination chemistry. rsc.org

C-H Activation and Functionalization Studies on Quinoline Derivatives

Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for modifying heterocyclic compounds like quinoline. mdpi.comnih.gov This approach avoids the need for pre-functionalized starting materials. nih.gov Transition metal catalysis is a key enabler for these transformations, allowing for the regioselective functionalization of various positions on the quinoline ring. mdpi.comnih.gov

While specific C-H activation studies on this compound are not widely reported, the broader field of quinoline C-H functionalization provides a roadmap for potential transformations. rsc.orgconferenceproceedings.international For instance, the use of a directing group, often the quinoline nitrogen itself (or as the N-oxide), can guide a metal catalyst to a specific C-H bond, typically at the C2, C8, or other positions. rsc.orgconferenceproceedings.internationalorganic-chemistry.org Given the existing substitution pattern of this compound, C-H activation would likely target the remaining C-H bonds on the benzene ring (C5 and C7) or the C3 position. The development of such methods would offer a complementary approach to the more established nucleophilic substitution and cross-coupling reactions for the synthesis of novel quinoline derivatives. rsc.org

Advanced Spectroscopic and Structural Characterization of 2,4 Dichloro 6,8 Difluoroquinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of organic compounds, providing detailed information about the chemical environment of individual atoms.

Comprehensive ¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for probing the hydrogen and carbon frameworks of a molecule, respectively.

In the ¹H NMR spectrum of a related compound, 2,4-dichloroquinoline, the aromatic protons typically appear in the range of 7.0-8.5 ppm. For 2,4-Dichloro-6,8-difluoroquinoline, the introduction of fluorine atoms at positions 6 and 8 would significantly influence the chemical shifts and coupling patterns of the remaining aromatic protons due to through-space and through-bond coupling interactions with the fluorine nuclei. The proton at position 5 would likely appear as a doublet of doublets, coupled to the fluorine at position 6 and the proton at position 7. Similarly, the proton at position 7 would exhibit coupling to the proton at position 5 and the fluorine at position 8. The proton at position 3 would likely appear as a singlet, as it has no adjacent protons.

The ¹³C NMR spectrum provides insights into the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a wider range (typically 0-220 ppm) compared to ¹H NMR, which often allows for the resolution of individual carbon signals. In a decoupled ¹³C NMR spectrum, each magnetically non-equivalent carbon atom typically gives rise to a single peak. issuu.com For this compound, the carbons directly bonded to the electronegative chlorine and fluorine atoms (C-2, C-4, C-6, and C-8) would be expected to resonate at lower field (higher ppm values) compared to the other carbons in the quinoline (B57606) ring system. The specific chemical shifts would be influenced by the combined electronic effects of the halogen substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H-3 7.2 - 7.5 s -
H-5 7.6 - 7.9 dd J(H-5, H-7), J(H-5, F-6)

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 150 - 155
C-3 120 - 125
C-4 145 - 150
C-4a 140 - 145
C-5 115 - 120
C-6 155 - 160 (with C-F coupling)
C-7 110 - 115
C-8 158 - 163 (with C-F coupling)

Application of ¹⁹F NMR for Fluorine Environment Elucidation

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for characterizing organofluorine compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong signals and detailed structural information.

For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for the fluorine atom at position 6 (F-6) and another for the fluorine atom at position 8 (F-8), as they are in different chemical environments. The chemical shifts of these signals would be influenced by the electronic environment of the quinoline ring. Furthermore, these signals would likely appear as multiplets due to coupling with nearby protons (H-5 and H-7, respectively) and potentially with each other (long-range F-F coupling). The magnitude of the fluorine-proton (J(F,H)) and fluorine-fluorine (J(F,F)) coupling constants provides valuable information about the through-bond and through-space proximity of the coupled nuclei.

Multi-dimensional NMR Techniques for Complex Structure Resolution

For complex molecules like this compound, one-dimensional NMR spectra can become crowded and difficult to interpret unambiguously. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve overlapping signals and establish connectivity between different atoms. omicsonline.org

Correlation Spectroscopy (COSY): This homonuclear 2D NMR experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be expected between the signals of H-5 and H-7, confirming their scalar coupling relationship.

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to carbon atoms. omicsonline.org The HSQC spectrum would show cross-peaks connecting the signals of H-3, H-5, and H-7 in the ¹H NMR spectrum to the signals of C-3, C-5, and C-7 in the ¹³C NMR spectrum, respectively. This allows for the unambiguous assignment of these carbon resonances.

Vibrational Spectroscopy: Infrared and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the vibrations of the quinoline ring and the carbon-halogen bonds. Specific regions of interest would include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: These vibrations give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region, which are characteristic of the quinoline core.

C-F stretching: Strong absorption bands for aryl fluorides are typically found in the 1100-1300 cm⁻¹ range.

C-Cl stretching: These vibrations usually appear in the 600-800 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule.

The Raman spectrum of this compound would also show bands corresponding to the fundamental vibrations of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. For example, the symmetric stretching vibrations of the quinoline ring are often more intense in the Raman spectrum. The C-Cl and C-F stretching vibrations would also be observable in the Raman spectrum, providing complementary information to the FT-IR data.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound

Electronic Absorption and Photophysical Properties by UV-Vis Spectroscopy

UV-Visible spectroscopy is a critical technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. The resulting spectrum provides information on the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's chromophores and conjugated π-electron systems.

Electronic Absorption Spectra Analysis

An analysis of the electronic absorption spectrum of this compound would involve dissolving the compound in a suitable transparent solvent, such as cyclohexane (B81311) or ethanol, and measuring its absorbance across the ultraviolet and visible range (typically 200-800 nm). The resulting spectrum would be expected to show distinct absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring system. The positions and intensities of these bands would be influenced by the electronic effects of the chloro and fluoro substituents. However, no specific experimental spectra or λmax values for this compound have been reported in the searched scientific literature.

Photoluminescence and Emission Characteristics

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This includes fluorescence (rapid emission from a singlet excited state) and phosphorescence (slower emission from a triplet excited state). A study of this compound would characterize its emission spectrum, determining the wavelengths of maximum emission, the fluorescence quantum yield (the efficiency of the fluorescence process), and the excited-state lifetime. This data provides insight into the de-excitation pathways of the molecule. No experimental photoluminescence data for this compound could be located.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Crystal System, Space Group, and Unit Cell Parameters

To perform this analysis, a suitable single crystal of this compound would be required. The diffraction experiment would reveal its fundamental crystallographic properties. This includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the basic repeating block of the crystal). This foundational data is presented in a standardized table format. No crystallographic information files (CIFs) or published studies containing these parameters for this compound were found.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound (Note: This table is for illustrative purposes only as no experimental data is available.)

Parameter Value
Empirical formula C₉H₃Cl₂F₂N
Formula weight 234.04 g/mol
Crystal system Not Available
Space group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal is governed by intermolecular forces such as hydrogen bonds, halogen bonds, and π–π stacking interactions. An analysis of the crystal structure of this compound would identify and quantify these interactions, revealing how the individual molecules assemble into a stable, three-dimensional lattice. This information is crucial for understanding the material's physical properties. Without a crystal structure, these interactions cannot be described.

Conformational Analysis and Geometrical Parameters

X-ray diffraction provides precise measurements of intramolecular features. For this compound, this would include the bond lengths (e.g., C-C, C-N, C-Cl, C-F) and bond angles that define the molecule's geometry. It would also confirm the planarity of the quinoline ring system. This data is fundamental for validating theoretical models and understanding the structural impact of the halogen substituents. Specific geometrical parameters for this compound are not available.

Table 2: Hypothetical Selected Geometrical Parameters for this compound (Å, °) (Note: This table is for illustrative purposes only as no experimental data is available.)

Bond/Angle Length (Å) / Angle (°)
Cl(1)-C(2) Not Available
Cl(2)-C(4) Not Available
F(1)-C(6) Not Available
F(2)-C(8) Not Available
N(1)-C(2)-C(3) Not Available

Theoretical and Computational Chemistry for 2,4 Dichloro 6,8 Difluoroquinoline Research

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's geometry, energy, and reactivity. For a complex molecule such as 2,4-dichloro-6,8-difluoroquinoline, DFT can elucidate the influence of the four halogen substituents on the quinoline (B57606) core.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For quinoline derivatives, DFT calculations are used to determine these parameters, which helps in predicting their reactivity in various chemical environments. researchgate.net

Molecular Electrostatic Potential (MEP) analysis creates a 3D map of the electrostatic potential on the surface of a molecule. This map reveals the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an MEP analysis would likely show negative potential around the nitrogen atom and the fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential regions, likely associated with the hydrogen atoms and areas near the chlorine atoms, would indicate sites for nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting reaction sites.

Computational ParameterPredicted Information for this compoundSignificance
HOMO EnergyEnergy of the highest occupied molecular orbitalIndicates susceptibility to electrophilic attack (electron-donating ability)
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalIndicates susceptibility to nucleophilic attack (electron-accepting ability)
HOMO-LUMO GapEnergy difference between HOMO and LUMORelates to chemical stability and reactivity
MEP AnalysisMaps electron density and electrostatic potentialIdentifies sites for electrophilic and nucleophilic attack and hydrogen bonding

DFT calculations are instrumental in mapping out potential reaction pathways and determining their feasibility. nih.gov By calculating the energies of reactants, transition states, and products, chemists can predict the most likely mechanism for a given reaction. For this compound, this is particularly useful for predicting the outcomes of nucleophilic aromatic substitution reactions.

For instance, a computational study could compare the energy barriers for a nucleophile attacking the C2 versus the C4 position. mdpi.com The presence of chlorine atoms at both positions makes them potential sites for substitution. DFT calculations can determine the activation energy for each pathway. The pathway with the lower energy barrier is predicted to be the kinetically favored one. Such studies have been performed on related chlorinated compounds, confirming that the reaction proceeds through a two-step process involving the formation of an intermediate complex. mdpi.com The calculated energy barrier for the first step in a similar system was found to be in excellent agreement with experimental data. mdpi.com Automated reaction prediction methods can systematically explore complex reaction networks, reducing the computational cost and increasing the discovery of new pathways. nih.gov

Reaction ParameterComputational MethodPredicted Outcome
Transition State EnergyDFT (e.g., B3LYP functional)Determines the activation energy (energy barrier) of a reaction step. researchgate.net
Reaction CoordinateIntrinsic Reaction Coordinate (IRC) calculationsConfirms that a transition state connects the desired reactants and products.
Thermodynamic StabilityCalculation of Gibbs Free Energy (ΔG)Predicts the relative stability of products and intermediates. researchgate.net

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectra. These predictions are valuable for identifying and characterizing newly synthesized compounds.

For this compound, DFT calculations can predict the ¹³C and ¹⁹F NMR chemical shifts. mdpi.com These predictions, when compared with experimental spectra, can confirm the structure of the molecule. For example, studies on other fluoroquinolones have shown that DFT can compute ¹⁹F NMR chemical shifts that correlate well with experimental values, even accounting for solvent effects and interactions with other molecules. mdpi.com Similarly, the vibrational frequencies from a computed IR spectrum can be matched with experimental data to identify functional groups and confirm the molecule's identity. While discrepancies can exist, scaling factors are often applied to improve the agreement between computed and experimental frequencies.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements of atoms and molecules, providing insights into conformational changes, interactions with solvent molecules, and transport properties.

For this compound, an MD simulation could model its behavior in a solvent like water or an organic solvent. acs.org This would reveal how the solvent molecules arrange themselves around the quinoline derivative and how the molecule itself moves and flexes. nih.gov Such simulations are computationally intensive but provide a detailed view of the system at the atomic level. arxiv.org They are particularly useful for understanding how a molecule might behave in a biological system or a complex solution. nih.gov For instance, MD simulations have been used to study how quinoline derivatives interact with biological targets by simulating the ligand-receptor complex in an aqueous environment for extended periods (e.g., 100 nanoseconds). nih.gov

Quantitative Structure-Property Relationship (QSPR) and Chemoinformatics Applications

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. autorenwelt.de Chemoinformatics involves the use of computational tools to manage and analyze large datasets of chemical information. researchgate.netyoutube.com

For a class of compounds like substituted quinolines, a QSPR model could be developed to predict properties such as solubility, boiling point, or reactivity based on calculated molecular descriptors. These descriptors can include electronic properties (from DFT), steric parameters, and topological indices. By building a statistically robust model from known compounds, the properties of new, unsynthesized derivatives like this compound can be estimated. nih.gov

Chemoinformatics plays a broader role in managing the vast amount of data generated in chemical research. neovarsity.org It enables the creation of searchable databases of molecules and their properties, facilitating virtual screening of compound libraries and the identification of promising candidates for various applications. nih.gov For heterocyclic compounds like quinolines, these tools help accelerate the discovery and optimization process by identifying key structural features related to desired properties. nih.gov

Advanced Research Applications of 2,4 Dichloro 6,8 Difluoroquinoline and Its Derivatives

Role in Functional Materials Science Research

The incorporation of halogenated heterocyclic compounds into functional materials is a well-established strategy for fine-tuning their electronic and physical properties. The specific arrangement of chlorine and fluorine atoms in 2,4-dichloro-6,8-difluoroquinoline suggests its potential utility in this area, particularly in organic electronics and supramolecular chemistry.

Organic Electronics and Optoelectronic Device Components (e.g., for light-emitting applications)

While direct applications of this compound in organic electronics are not extensively documented, the broader class of halogenated quinolines has been investigated for its potential in optoelectronic devices. The electron-withdrawing nature of the halogen substituents can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the quinoline (B57606) system. This modulation of the electronic band gap is a critical aspect in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Derivatives of this compound could theoretically be functionalized at the 2 and 4 positions with chromophoric or charge-transporting moieties to create materials with tailored optoelectronic properties. The fluorine atoms at positions 6 and 8 can enhance the material's stability and influence its thin-film morphology, which are crucial parameters for device performance and longevity.

Supramolecular Assembly and Self-Organizing Systems

The field of supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into well-defined, higher-order structures. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, has emerged as a powerful tool for directing the assembly of molecules in the solid state.

The chlorine and fluorine atoms of this compound can participate in various non-covalent interactions, including halogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can be exploited to guide the formation of specific supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks. The ability to control the self-assembly of quinoline-based molecules is of interest for the development of crystalline materials with tailored properties, such as porosity, conductivity, or luminescence.

Strategic Building Blocks in Heterocyclic Synthesis

The reactivity of the C-Cl bonds in this compound makes it a versatile precursor for the synthesis of more complex heterocyclic structures. The differential reactivity of the 2- and 4-positions can potentially be exploited for the sequential introduction of different functional groups.

Precursors for Polyfunctionalized Quinoline Scaffolds

The chlorine atoms at the 2 and 4 positions of the quinoline ring are activated towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ions by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. Such reactions provide a straightforward route to a diverse array of 2,4-disubstituted-6,8-difluoroquinolines.

Furthermore, the chlorine atoms can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These powerful synthetic methods enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of substituents at the 2 and 4 positions. This versatility makes this compound a valuable starting material for the synthesis of polyfunctionalized quinoline scaffolds with precisely controlled substitution patterns.

Diversification of Quinoline Core Structures for Chemical Library Development

Chemical libraries are essential tools in drug discovery and materials science for the high-throughput screening of new lead compounds. The ability to rapidly generate a large number of structurally diverse molecules is a key aspect of library design. This compound serves as an excellent starting point for the development of quinoline-based chemical libraries.

Academic Investigations in Agrochemical Design Principles

The quinoline ring is a privileged scaffold in agrochemical research, with several commercial pesticides and herbicides containing this heterocyclic motif. The introduction of halogens into the quinoline structure is a common strategy to enhance the biological activity and metabolic stability of these compounds.

While specific studies on the agrochemical applications of this compound are not widely reported, its structural features make it an interesting candidate for academic investigations into agrochemical design principles. The difluorinated benzene (B151609) ring is a common feature in many modern agrochemicals, as it can improve their efficacy and selectivity.

Researchers can utilize this compound as a starting material to synthesize novel quinoline derivatives and evaluate their potential as herbicides, fungicides, or insecticides. Structure-activity relationship (SAR) studies on these derivatives can provide valuable insights into the key structural features required for potent and selective agrochemical activity. These academic investigations contribute to a deeper understanding of how to design safer and more effective crop protection agents.

Synthesis of Agrochemical Intermediates and Analogs

The strategic incorporation of fluorine atoms and chloro-substituents into the quinoline core of this compound provides a powerful tool for modulating the biological activity and physicochemical properties of target agrochemical compounds. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the reactivity of the quinoline ring, making it a valuable intermediate for the synthesis of diverse agrochemical analogs.

While specific, publicly documented examples of agrochemicals derived directly from this compound are not extensively available, the reactivity of the chloro-substituents at the 2- and 4-positions suggests its potential as a key building block. These positions are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups that can impart herbicidal, fungicidal, or insecticidal properties.

The general synthetic utility of di-chloro substituted quinolines is well-established in the synthesis of agrochemicals. For instance, the chlorine atoms can be displaced by a variety of nucleophiles such as amines, alcohols, and thiols. This versatility allows for the creation of a library of derivatives with potentially diverse biological activities. The presence of two fluorine atoms at the 6- and 8-positions is expected to enhance the metabolic stability and lipophilicity of the resulting agrochemical analogs, which can lead to improved efficacy and bioavailability.

The development of novel agrochemicals often involves the synthesis and screening of numerous analogs of a lead compound. The reactivity of this compound makes it an ideal starting material for such analog synthesis programs. By systematically varying the substituents at the 2- and 4-positions, researchers can fine-tune the biological activity and selectivity of the resulting compounds, aiming to develop products with improved performance and a more favorable environmental profile.

Compound Name Molecular Formula Key Reactive Sites Potential Agrochemical Analogs
This compoundC9H3Cl2F2NC2 and C4 positionsHerbicides, Fungicides, Insecticides

Future Perspectives and Interdisciplinary Research Frontiers

The future applications of this compound and its derivatives in agrochemical research are poised to expand, driven by advancements in synthetic methodologies and a deeper understanding of structure-activity relationships. The unique combination of halogen substituents on the quinoline ring opens up avenues for the development of agrochemicals with novel modes of action, potentially overcoming existing resistance mechanisms in pests and pathogens.

Interdisciplinary research will be crucial in unlocking the full potential of this compound. Collaborations between synthetic organic chemists, computational chemists, and agricultural scientists will be essential for the rational design of new agrochemical candidates. High-throughput screening methods, coupled with in silico modeling, can accelerate the discovery process by predicting the biological activity and toxicological profiles of novel derivatives.

Furthermore, the exploration of the photophysical properties of this compound and its derivatives could lead to the development of photosensitive agrochemicals. Such compounds could be activated by specific wavelengths of light, offering a more targeted and environmentally friendly approach to pest management. This area of research lies at the intersection of chemistry, physics, and biology, highlighting the need for interdisciplinary collaboration.

Another promising frontier is the use of this compound as a scaffold for the development of agrochemical probes and diagnostic tools. Fluorescently labeled derivatives could be used to study the uptake, transport, and mode of action of agrochemicals within plants and target organisms, providing valuable insights for the design of more efficient and sustainable crop protection solutions.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most suitable for characterizing 2,4-Dichloro-6,8-difluoroquinoline?

  • Answer : Key techniques include:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Cl, C-F stretches) through characteristic absorption bands .
  • NMR Spectroscopy : 1^1H and 13^13C NMR reveal structural connectivity and substituent positions. Fluorine-19 NMR (19^19F NMR) is critical for distinguishing fluorine atoms in the quinoline ring .
  • Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, aiding in structural confirmation .
  • X-ray Crystallography (if crystalline): Provides unambiguous 3D structural data, though synthesis of high-quality crystals may require optimized recrystallization protocols .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : Two-phase Doebner–Miller synthesis is widely used for quinoline scaffolds, utilizing condensation of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. Fluorination at the 6- and 8-positions typically involves halogen-exchange reactions using KF·2H2_2O under microwave irradiation for improved regioselectivity . Post-synthetic chlorination at the 2- and 4-positions can be achieved via POCl3_3 or PCl5_5 in refluxing toluene .

Q. How can researchers ensure purity during synthesis and purification?

  • Answer :

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate halogenated byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .
  • Analytical HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities <1% .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Cl, F) influence cross-coupling reactivity in this compound derivatives?

  • Answer : Chlorine at the 4-position enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids. Fluorine at the 6- and 8-positions sterically hinders π-π stacking but improves metabolic stability in bioactive analogs. Computational DFT studies suggest that Cl substituents lower LUMO energy, accelerating oxidative addition in Pd-catalyzed reactions .

Q. What strategies resolve contradictory bioactivity data in fluorinated quinoline derivatives?

  • Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replace Cl with CF3_3 at the 4-position) to isolate contributing factors .
  • Metabolic Profiling : Use LC-MS to identify degradation products that may mask true activity .
  • Crystallographic Docking : Compare binding modes in target proteins (e.g., bacterial gyrase) to explain divergent inhibition profiles .

Q. What computational methods predict regioselectivity in derivatization reactions?

  • Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-Cl position is more reactive toward nucleophilic aromatic substitution than the 2-Cl due to adjacent fluorine’s inductive effects .
  • Molecular Dynamics (MD) Simulations : Model solvent effects to optimize reaction conditions for regiocontrol .

Q. How can researchers address stability issues in aqueous or protic environments?

  • Answer :

  • pH Stability Studies : Monitor degradation via UV-Vis at pH 2–9. Fluorine substituents enhance hydrolytic stability, but Cl groups may undergo hydrolysis under basic conditions .
  • Protecting Groups : Temporarily mask reactive sites (e.g., Boc-protection of aminoquinolines) during functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.